An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate
This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate, an isotopically labeled analog of the carbamate insecticide Carbofuran. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolism, and environmental science who require a stable-labeled internal standard for quantitative analysis or for tracer studies.
The synthesis of Carbofuran and its analogs involves a multi-step process. The core of this synthesis is the formation of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as Carbofuran phenol. Following the preparation of this phenol, the final step involves carbamoylation with the appropriately labeled methyl isocyanate.
Synthesis Pathway Overview
The most common and industrially significant route to Carbofuran phenol, and consequently to Carbofuran itself, begins with catechol. This pathway involves an etherification followed by a Claisen rearrangement and cyclization. An alternative patented route has also been developed starting from 1,2-cyclohexanedione. The final carbamoylation step is a well-established reaction.
For the synthesis of the deuterated analog, (²H₃)methyl isocyanate is used in the final step in place of standard methyl isocyanate.
Caption: General synthesis pathway for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate starting from Catechol.
Experimental Protocols
The following protocols are based on established methods for the synthesis of Carbofuran, adapted for the preparation of the deuterated analog.
Step 1: Synthesis of 2-Methallyloxyphenol
This step involves the etherification of catechol with methallyl chloride.
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Materials: Catechol, methallyl chloride, potassium carbonate, potassium iodide, dry acetone.
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Procedure:
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To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add catechol, potassium carbonate, and potassium iodide in dry acetone.
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Heat the mixture to reflux under a nitrogen atmosphere.
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Slowly add methallyl chloride to the refluxing mixture.
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Continue refluxing until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and filter to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methallyloxyphenol.
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The crude product can be purified by vacuum distillation.
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Step 2: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol)
This step involves the thermal rearrangement and cyclization of 2-methallyloxyphenol.
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Materials: 2-Methallyloxyphenol.
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Procedure:
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Heat 2-methallyloxyphenol in a suitable high-boiling solvent or neat under a nitrogen atmosphere.
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The Claisen rearrangement and subsequent cyclization occur at elevated temperatures, typically in the range of 180-220°C.
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The progress of the reaction can be monitored by TLC or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled.
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The resulting Carbofuran phenol can be purified by vacuum distillation or recrystallization.
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An alternative patented procedure for the synthesis of Carbofuran Phenol involves the reaction of 1,2-cyclohexanedione with a beta-methallyl compound followed by a Claisen rearrangement and aromatization.[1][2] This method involves heating the intermediate, 2-β-methallyloxy-2-cyclohexen-1-one, at 150°C for several hours, followed by the addition of an aromatization catalyst like sulfur and further heating at 185-203°C.[1][3]
Step 3: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate
This is the final carbamoylation step to yield the desired product.
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Materials: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol), (²H₃)methyl isocyanate, tertiary amine catalyst (e.g., triethylamine), dry solvent (e.g., dichloromethane or toluene).
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Procedure:
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Dissolve Carbofuran phenol in a dry, inert solvent in a reaction vessel under a nitrogen atmosphere.
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Add a catalytic amount of a tertiary amine.
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Slowly add a stoichiometric amount of (²H₃)methyl isocyanate to the solution. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.
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Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a crystalline solid.
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Caption: Experimental workflow for the final carbamoylation step.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of Carbofuran and its intermediates. Yields and conditions can vary depending on the specific procedure and scale of the reaction.
| Step | Reactants | Catalyst/Reagents | Temperature | Pressure | Yield | Reference |
| Synthesis of 2-β-methallyloxy-2-cyclohexen-1-one | 1,2-Cyclohexanedione, β-methallyl chloride | K₂CO₃, KI, Acetone | Reflux | Ambient | 61% | [2][3] |
| Synthesis of Carbofuran Phenol | 2-β-methallyloxy-2-cyclohexen-1-one | Sulfur | 150°C then 185-203°C | Ambient | ~100% | [1][3] |
| Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, Methyl Isocyanate | Tertiary Amine | Room Temp. to elevated | Ambient | High | [4] |
| Synthesis of an analog (ethylcarbamate) | 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran, ethylcarbamoyl chloride | - | 10°C | Ambient | 85% | [5] |
Note: The synthesis of the (²H₃)methylcarbamate is expected to have a similar high yield to the unlabeled analog in the final step, as the isotopic substitution does not significantly alter the reactivity of the methyl isocyanate.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂²H₃NO₃ | - |
| Molar Mass | 224.28 g/mol | - |
| Appearance | White crystalline solid | [6] |
| Melting Point | 150-152 °C (for Carbofuran) | [7] |
| Boiling Point | 313.3 °C (for Carbofuran) | [6] |
| Solubility in Water | 320 mg/L (for Carbofuran) | [6] |
| Stability | Stable under neutral or acidic conditions; unstable in alkaline media. | [7][8] |
This technical guide provides a framework for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate. Researchers should consult the primary literature for more detailed experimental conditions and safety precautions. The handling of highly toxic materials such as methyl isocyanate requires appropriate safety measures and should only be performed by trained personnel in a well-ventilated fume hood.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Improved process for the preparation of carbofuran - Patent 0107399 [data.epo.org]
- 3. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbofuran - Wikipedia [en.wikipedia.org]
- 7. fao.org [fao.org]
- 8. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
